4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a 6-methylpyrazin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Methyl Group:
Formation of the Piperidine-1-carbonyl Group: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The carbonyl group can be introduced using acylation reagents such as acyl chlorides.
Coupling with Morpholine: The final step involves coupling the 6-methylpyrazin-2-yl group and the piperidine-1-carbonyl group with morpholine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Coupling Reagents: EDCI, HOBt.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Substituted derivatives at the pyrazine ring.
Scientific Research Applications
4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Pharmaceutical Research: It is investigated for its potential therapeutic effects and pharmacokinetic properties.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target specific enzymes or receptors in the body, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of morpholine.
4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)piperazine: Similar structure but with a piperazine ring instead of morpholine.
Uniqueness
4-(6-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[4-(6-methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-12-9-16-10-14(17-12)19-7-8-21-13(11-19)15(20)18-5-3-2-4-6-18/h9-10,13H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVLWOQKGNRTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCOC(C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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